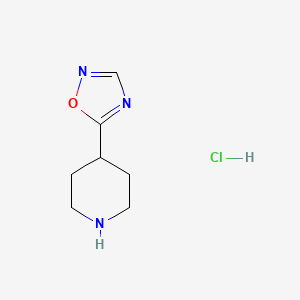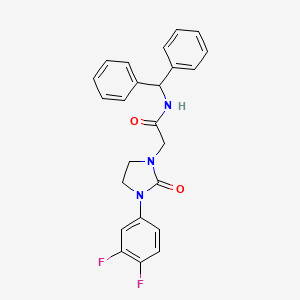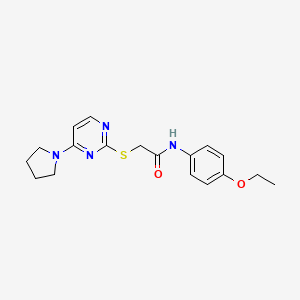
4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a thiazolidine derivative, which is a class of compounds containing a thiazolidine core, a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . Thiazolidine derivatives have been studied for their potential biological activities, including anti-inflammatory and cyclooxygenase inhibitory effects .
Synthesis Analysis
While the specific synthesis for this compound is not available, thiazolidine derivatives are often synthesized through the reaction of appropriate aldehydes or ketones with thioamides or thioureas .Molecular Structure Analysis
The molecular structure analysis of such a compound would typically involve computational methods such as Density Functional Theory (DFT) to calculate properties like the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MESP) .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Computational chemistry methods can be used to predict properties such as solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Matrix Metalloproteinases (MMPs) Inhibition and Wound Healing
One study highlights the synthesis and biological evaluation of derivatives that incorporate both benzisothiazole and 4-thiazolidinone frameworks. These compounds were tested for their ability to modulate inflammatory and oxidative processes, crucial in wound healing, by targeting free radicals, inflammatory mediators like nuclear factor κB (NF-κB), and MMPs. A specific derivative demonstrated notable anti-inflammatory and potential wound healing effects by inhibiting MMP-9 at the nanomolar level (Incerti et al., 2018).
Aldose Reductase Inhibition
Another study focused on the aldose reductase inhibitory activity of (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, related to the management of diabetic complications. These compounds were found to be potent inhibitors, with some derivatives surpassing the efficacy of the clinically used aldose reductase inhibitor, epalrestat. This points to their potential in treating conditions associated with high blood sugar levels (Kučerová-Chlupáčová et al., 2020).
Antimicrobial and Antifungal Activities
Several studies have synthesized and tested 4-thiazolidinone derivatives for antimicrobial and antifungal properties. These compounds have shown significant activity against various bacterial strains and fungal species, indicating their potential as new antimicrobial agents with specific applications in combating resistant strains and fungal infections (Raval et al., 2012), (Pansare & Shinde, 2015).
Anticancer and Antitumor Activities
Research into 4-thiazolidinone derivatives has also extended into the realm of anticancer and antitumor activities. These compounds have been evaluated against various cancer cell lines, showing moderate to significant efficacy. This opens avenues for further exploration of these derivatives as potential anticancer agents, contributing to the development of novel therapeutic options (Horishny & Matiychuk, 2020).
Wirkmechanismus
Target of Action
The primary target of this compound is the HIV-1 Reverse Transcriptase (RT) . RT inhibitors play a major role in the therapy of human immunodeficiency virus type 1 (HIV-1) infection .
Mode of Action
The compound interacts with its target, the HIV-1 RT, in a unique way. The most active derivatives of this compound series exhibit an uncompetitive inhibition mode .
Biochemical Pathways
The compound affects the HIV-1 RT pathway . By inhibiting the RT, the compound prevents the virus from replicating within the host cells . This inhibition of the RT pathway disrupts the life cycle of the HIV-1 virus, reducing its ability to infect new cells .
Result of Action
The result of the compound’s action is the inhibition of the HIV-1 RT , which disrupts the replication of the HIV-1 virus within host cells . This can potentially reduce the viral load in the patient, slowing the progression of the disease .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S3/c23-16(21-18-20-11-13-26-18)10-5-12-22-17(24)15(27-19(22)25)9-4-8-14-6-2-1-3-7-14/h1-4,6-9,11,13H,5,10,12H2,(H,20,21,23)/b8-4+,15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWOBKVQNZWUBG-ZYENNSECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2849987.png)

![3-(4-Chlorophenyl)-7-(4-ethylpiperazin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2849989.png)


![1-[3-(Piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/no-structure.png)
![6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2849998.png)

![N-[(2-Fluoro-4-phenylphenyl)methyl]prop-2-enamide](/img/structure/B2850000.png)
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B2850001.png)
![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-propylacetamide](/img/structure/B2850002.png)

![3-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2850006.png)
